5-piperidin-4-yl-1H-pyridazin-6-one
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Overview
Description
5-piperidin-4-yl-1H-pyridazin-6-one is a heterocyclic compound that features a piperidine ring fused to a pyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a dopamine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-4-yl-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-piperidin-4-yl-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-piperidin-4-yl-1H-pyridazin-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as a dopamine receptor antagonist for the treatment of central nervous system disorders such as schizophrenia.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-piperidin-4-yl-1H-pyridazin-6-one involves its interaction with dopamine receptors in the central nervous system. The compound acts as an antagonist, binding to dopamine receptors and inhibiting their activity. This results in a reduction of dopamine-mediated signaling, which can have therapeutic effects in conditions characterized by excessive dopamine activity, such as schizophrenia .
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-4-ylpyrimidine: Another heterocyclic compound with a similar structure but different pharmacological properties.
4-Piperidin-4-ylpyridine: A related compound with a pyridine ring instead of a pyridazinone moiety.
Uniqueness
5-piperidin-4-yl-1H-pyridazin-6-one is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in treating central nervous system disorders. Its structural features, including the fused piperidine and pyridazinone rings, contribute to its distinct pharmacological profile compared to similar compounds .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-piperidin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-9-8(3-6-11-12-9)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,12,13) |
InChI Key |
KRDNSLFGMGZKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NNC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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